6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride
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Overview
Description
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and reactivity. This compound features a difluoromethoxy group, which imparts significant electronegativity and lipophilicity, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
The synthesis of 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a naphthalene backbone, followed by sulfonylation. One common synthetic route includes the reaction of 3,4-dihydronaphthalene with difluoromethyl ether in the presence of a suitable catalyst to form the difluoromethoxy derivative. This intermediate is then treated with chlorosulfonic acid to yield the final sulfonyl chloride product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The difluoromethoxy group can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in complex molecule synthesis.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used .
Scientific Research Applications
6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonyl chloride. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their chemical and biological properties . This reactivity is exploited in various applications, from drug development to material science .
Comparison with Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride include other sulfonyl chlorides and difluoromethoxy derivatives. For example:
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing properties and use in trifluoromethylation reactions.
Difluoromethoxylated Ketones: Used as building blocks in the synthesis of nitrogen-containing heterocycles.
What sets this compound apart is its unique combination of the difluoromethoxy group and the naphthalene backbone, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
6-(difluoromethoxy)-3,4-dihydronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O3S/c12-18(15,16)10-4-2-7-5-9(17-11(13)14)3-1-8(7)6-10/h1,3,5-6,11H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQPJMLOWBCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)F)C=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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